molecular formula C5H8FNO2 B13149939 (S)-2-Fluoropyrrolidine-2-carboxylic acid

(S)-2-Fluoropyrrolidine-2-carboxylic acid

Cat. No.: B13149939
M. Wt: 133.12 g/mol
InChI Key: PNTVJAVLOCULJP-RXMQYKEDSA-N
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Description

(S)-2-Fluoropyrrolidine-2-carboxylicacid is a chiral fluorinated amino acid derivative. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom in the pyrrolidine ring enhances its chemical stability and biological activity, making it a valuable building block in the development of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Fluoropyrrolidine-2-carboxylicacid typically involves the fluorination of a suitable pyrrolidine precursor. One common method is the asymmetric synthesis starting from (S)-proline. The fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require careful control of temperature and solvent to ensure high yield and enantiomeric purity.

Industrial Production Methods: In an industrial setting, the production of (S)-2-Fluoropyrrolidine-2-carboxylicacid may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to achieve the desired stereochemistry. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Fluoropyrrolidine-2-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated pyrrolidone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products: The major products formed from these reactions include fluorinated pyrrolidones, alcohols, amines, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Fluoropyrrolidine-2-carboxylicacid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential as a probe in biochemical assays and as a tool for studying enzyme mechanisms.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of fluorinated drugs with improved pharmacokinetic properties.

    Industry: The compound is used in the development of agrochemicals and materials science for the creation of novel fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-Fluoropyrrolidine-2-carboxylicacid involves its interaction with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule. The compound may act on specific enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

(S)-2-Fluoropyrrolidine-2-carboxylicacid can be compared with other fluorinated amino acids and pyrrolidine derivatives:

    Similar Compounds: (S)-2-Fluoroproline, (S)-2-Fluoropyrrolidine, and (S)-2-Fluoropyrrolidine-3-carboxylicacid.

    Uniqueness: The unique combination of the fluorine atom and the chiral pyrrolidine ring in (S)-2-Fluoropyrrolidine-2-carboxylicacid provides distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, which are not observed in non-fluorinated or differently substituted analogs.

Properties

Molecular Formula

C5H8FNO2

Molecular Weight

133.12 g/mol

IUPAC Name

(2S)-2-fluoropyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H8FNO2/c6-5(4(8)9)2-1-3-7-5/h7H,1-3H2,(H,8,9)/t5-/m1/s1

InChI Key

PNTVJAVLOCULJP-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@@](NC1)(C(=O)O)F

Canonical SMILES

C1CC(NC1)(C(=O)O)F

Origin of Product

United States

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